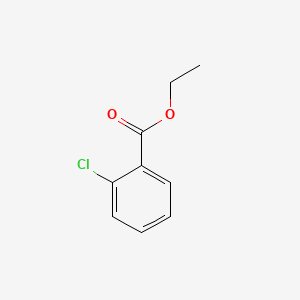

Ethyl 2-chlorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETLCWPMLJPOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60223596 | |

| Record name | Ethyl 2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7335-25-3 | |

| Record name | Benzoic acid, 2-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7335-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-chloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-chlorobenzoate physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 2-chlorobenzoate (B514982), tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, with quantitative data summarized in structured tables and a detailed experimental protocol for its synthesis.

Chemical Identity and Structure

Ethyl 2-chlorobenzoate is an aromatic ester, a derivative of benzoic acid. Its chemical structure consists of a benzene (B151609) ring substituted with a chlorine atom and an ethyl ester group at positions 2 and 1, respectively.

-

IUPAC Name : this compound[1]

-

Synonyms : 2-Chlorobenzoic Acid Ethyl Ester, Ethyl o-chlorobenzoate, Benzoic acid, 2-chloro-, ethyl ester[1][2][3][5][6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing key data for laboratory and industrial applications.

| Property | Value | Reference |

| Molecular Weight | 184.62 g/mol | [1][2][4] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Boiling Point | 241-243 °C (lit.) | [3][4][7] |

| Density | 1.18 g/mL at 25 °C (lit.) | [4][7] |

| Refractive Index (n20/D) | 1.523 (lit.) | [3][4][7] |

| Flash Point | >230 °F (>110 °C) | [3] |

| LogP | 2.51670 | [3] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (MS) : The mass spectrum of this compound shows characteristic peaks that can be used for its identification. The NIST WebBook provides mass spectrum data (electron ionization).[2] Key fragments and their relative intensities are available in spectral databases.[8]

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present in the molecule. Data is available from sources such as the NIST/EPA Gas-Phase Infrared Database.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR data are available for this compound, allowing for detailed structural elucidation.[1][3]

Synthesis

A common method for the synthesis of this compound is the Fischer esterification of 2-chlorobenzoic acid with ethanol (B145695) in the presence of an acid catalyst.

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

2-Chlorobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (B109758) (or other suitable extraction solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzoic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Synthesis and Purification Workflow

References

- 1. This compound | C9H9ClO2 | CID 81783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl-2-chlorobenzoate [webbook.nist.gov]

- 3. guidechem.com [guidechem.com]

- 4. 7335-25-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 7335-25-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. This compound | 7335-25-3 [chemicalbook.com]

- 8. This compound(7335-25-3) MS spectrum [chemicalbook.com]

- 9. Ethyl-2-chlorobenzoate [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of Ethyl 2-Chlorobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 2-chlorobenzoate (B514982) in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and presents a detailed experimental protocol for determining precise solubility values. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.

Introduction to Ethyl 2-Chlorobenzoate

This compound is an organic compound with the chemical formula C₉H₉ClO₂. It is the ethyl ester of 2-chlorobenzoic acid. Understanding its solubility in different organic solvents is crucial for a variety of applications, including chemical synthesis, purification, formulation development, and analytical method development. The choice of solvent can significantly impact reaction kinetics, yield, and the purity of the final product.

Qualitative Solubility of this compound

Based on available chemical literature and safety data sheets, this compound is generally described as being soluble in common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Qualitative Solubility |

| Alcohols | Ethanol | Soluble[1] |

| Ethers | Diethyl Ether | Soluble[1] |

It is important to note that "soluble" is a qualitative term. For precise applications, quantitative determination of solubility is necessary.

Solubility of a Structurally Related Compound: 2-Chlorobenzoic Acid

Table 2: Quantitative Solubility of 2-Chlorobenzoic Acid in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Acetone | 15 | 35.97[2] |

| Benzene | 26 | 2.02[2] |

| Carbon Disulfide | 15 | 0.41[2] |

| Carbon Tetrachloride | 15 | 0.36[2] |

| Diethyl Ether | 15 | 23.89[2] |

| Ethanol | - | Very Soluble[2] |

| Ethyl Acetate | 15 | 14.7[2] |

| Heptane | 79 | 2.64[2] |

| Water | 25 | 0.21[2] |

| Water | 100 | 4.03[2] |

Additionally, 2-chlorobenzoic acid is reported to be freely soluble in alcohol and ether, and soluble in methanol (B129727) and acetone[3].

Experimental Protocol for Quantitative Solubility Determination: The Gravimetric Method

For researchers requiring precise solubility data, the gravimetric method is a reliable and straightforward approach.[4][5][6][7] This method involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

4.1. Materials and Equipment

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Syringe filters (solvent-compatible)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

4.2. Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the gravimetric method.

References

- 1. 2-CHLOROBENZOIC ACID ETHYL ESTER [chembk.com]

- 2. 2-chlorobenzoic acid [chemister.ru]

- 3. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmajournal.net [pharmajournal.net]

Mass Spectrometry Analysis of Ethyl 2-chlorobenzoate Fragmentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chlorobenzoate (B514982) is an aromatic ester of significant interest in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control. This technical guide provides an in-depth analysis of the fragmentation pattern of Ethyl 2-chlorobenzoate under electron ionization (EI) mass spectrometry, complete with experimental protocols, quantitative data, and a visualization of the fragmentation pathway.

Experimental Protocols

The data presented in this guide is based on standard Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the analysis of volatile and semi-volatile aromatic esters. The following methodology outlines a typical experimental setup.

1. Sample Preparation:

A stock solution of this compound (1 mg/mL) is prepared in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate. This stock solution is then serially diluted to a final working concentration of approximately 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Mode: A high split ratio (e.g., 50:1) is typically used.

-

-

Oven Program:

-

Initial Temperature: 50 °C, held for 1 minute.

-

Temperature Ramp: 10 °C/min up to 300 °C.

-

Final Hold: 5 minutes at 300 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometry (MS) Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-500

-

Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

4. Data Acquisition and Analysis:

The total ion chromatogram (TIC) is acquired, and the mass spectrum corresponding to the chromatographic peak of this compound is extracted. The molecular ion and major fragment ions are identified and their relative abundances are determined.

Data Presentation: Fragmentation of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The quantitative data for the major fragments are summarized in the table below.

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 186 | [M+2]⁺• (³⁷Cl isotope) | ~5 |

| 184 | [M]⁺• (³⁵Cl isotope) | ~15 |

| 156 | [M - C₂H₄]⁺• | ~10 |

| 141 | [M - OC₂H₅]⁺ (³⁷Cl isotope) | ~33 |

| 139 | [M - OC₂H₅]⁺ (³⁵Cl isotope) | 100 (Base Peak) |

| 111 | [C₆H₄Cl]⁺ | ~20 |

| 75 | [C₆H₃]⁺ | ~30 |

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization follows predictable pathways for aromatic esters. The initial event is the removal of an electron to form the molecular ion ([M]⁺•) at m/z 184 (for the ³⁵Cl isotope) and 186 (for the ³⁷Cl isotope). The subsequent fragmentation is dominated by cleavages adjacent to the carbonyl group and within the ester functionality.

The most prominent fragmentation pathway is the loss of the ethoxy radical (•OC₂H₅), resulting in the formation of the 2-chlorobenzoyl cation. This cation is observed as the base peak at m/z 139 and its isotopic counterpart at m/z 141, reflecting the natural abundance of chlorine isotopes (approximately 3:1 for ³⁵Cl:³⁷Cl).[1][2]

Another significant fragmentation involves a McLafferty-type rearrangement, leading to the loss of a neutral ethene molecule (C₂H₄) and the formation of the 2-chlorobenzoic acid radical cation at m/z 156. Further fragmentation of the benzoyl cation can lead to the loss of carbon monoxide (CO), though this is less favored. The presence of a fragment at m/z 111 corresponds to the chlorophenyl cation, and the fragment at m/z 75 is likely due to the subsequent loss of chlorine.

The logical relationship of the key fragmentation steps is visualized in the following diagram:

Conclusion

The mass spectrometry analysis of this compound under electron ionization provides a distinct fragmentation pattern that is highly useful for its structural confirmation. The dominant fragmentation pathway, the loss of the ethoxy radical to form the stable 2-chlorobenzoyl cation, serves as a reliable diagnostic tool. The presented experimental protocol and quantitative data offer a solid foundation for researchers and professionals in the fields of analytical chemistry, quality control, and drug development to confidently identify and characterize this important chemical compound.

References

An In-depth Technical Guide to the FTIR Spectrum Interpretation of Ethyl 2-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of Ethyl 2-chlorobenzoate (B514982). The document outlines the characteristic vibrational frequencies, their assignments, and the experimental protocols for obtaining a spectrum, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction to FTIR Spectroscopy of Ethyl 2-chlorobenzoate

FTIR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. For this compound (C₉H₉ClO₂), the FTIR spectrum reveals characteristic absorption bands corresponding to its ester, aromatic, and chloro-substituted components. Understanding these spectral features is crucial for quality control, reaction monitoring, and structural confirmation in various scientific and industrial applications.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for acquiring FTIR spectra of liquid samples like this compound due to its simplicity and minimal sample preparation.[1]

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are properly calibrated and the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty ATR crystal should be collected.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Standard data processing may include baseline correction and peak picking.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe to prevent cross-contamination.

Interpretation of the FTIR Spectrum of this compound

The FTIR spectrum of this compound can be divided into several key regions, each corresponding to specific vibrational modes of the molecule. The table below summarizes the expected characteristic absorption bands and their assignments.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretching | Aromatic Ring | Medium |

| 2985 - 2850 | C-H Stretching (asymmetric and symmetric) | Ethyl Group (CH₃, CH₂) | Medium |

| 1730 - 1715 | C=O Stretching | Ester | Strong |

| 1600 - 1450 | C=C Stretching | Aromatic Ring | Medium |

| 1470 - 1440 | C-H Bending (asymmetric) | Ethyl Group (CH₃, CH₂) | Medium |

| 1390 - 1365 | C-H Bending (symmetric) | Ethyl Group (CH₃) | Medium |

| 1300 - 1000 | C-O Stretching (asymmetric and symmetric) | Ester | Strong |

| 800 - 600 | C-Cl Stretching | Chloro-substituent | Medium |

| 750 - 700 | C-H Out-of-plane Bending | Ortho-disubstituted Aromatic Ring | Strong |

Note: The exact peak positions can be influenced by the sample state (e.g., neat liquid, solution) and intermolecular interactions.

Key Spectral Features of this compound

-

Ester Group Vibrations: The most prominent features in the spectrum are the strong absorption bands associated with the ester functional group. The C=O stretching vibration typically appears as a very strong and sharp peak in the region of 1730-1715 cm⁻¹. The C-O stretching vibrations, which are coupled, give rise to two strong bands in the fingerprint region between 1300 and 1000 cm⁻¹.

-

Aromatic Ring Vibrations: The presence of the benzene (B151609) ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the aromatic ring can often be determined by analyzing the out-of-plane C-H bending vibrations in the lower frequency region. For an ortho-disubstituted ring, a strong absorption is expected around 750-700 cm⁻¹.

-

Alkyl Group Vibrations: The ethyl group exhibits characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations in the 1470-1365 cm⁻¹ range.

-

Carbon-Chlorine Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹. This band can sometimes be weak and may overlap with other absorptions.

Logical Workflow for FTIR Spectrum Interpretation

The following diagram illustrates the logical workflow for the interpretation of an FTIR spectrum, from initial data acquisition to final structural elucidation.

Caption: A flowchart illustrating the systematic process of FTIR spectral interpretation.

Conclusion

The FTIR spectrum of this compound provides a unique fingerprint that is highly useful for its identification and characterization. By following a systematic approach to spectral interpretation, researchers can confidently identify the key functional groups and confirm the structure of the molecule. This guide serves as a foundational resource for professionals engaged in research and development where structural analysis is paramount.

References

Thermal stability and degradation of Ethyl 2-chlorobenzoate

An In-depth Technical Guide to the Thermal Stability and Degradation of Ethyl 2-chlorobenzoate (B514982)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-chlorobenzoate is an aromatic ester whose thermal stability is a critical parameter in its handling, storage, and application, particularly in processes involving elevated temperatures. This guide provides a comprehensive overview of the current understanding of its thermal degradation. The primary decomposition pathway involves the elimination of ethylene (B1197577) to yield 2-chlorobenzoic acid. This document outlines the expected thermal behavior, potential degradation products, and detailed experimental protocols for assessing the thermal stability of this compound and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Boiling Point | 241-243 °C |

| Density | 1.18 g/mL at 25 °C |

| Appearance | Colorless to light yellow liquid |

Thermal Stability and Degradation

General Thermal Behavior of Aromatic Esters

Studies on various aromatic esters indicate that their thermal stability can vary significantly based on their specific chemical structure. However, a general observation is that many aromatic esters undergo complete degradation by approximately 350°C[1]. The onset of degradation for some aromatic esters can be close to their melting or boiling points, which may impact their long-term stability under high-temperature applications[1]. For this compound, with a boiling point of 241-243 °C, it is crucial to consider the potential for degradation at temperatures approaching this range.

Predicted Degradation Pathway of this compound

The primary thermal degradation mechanism for ortho-substituted ethyl benzoates, including this compound, is understood to be a unimolecular elimination reaction. This reaction proceeds through a cyclic transition state to yield ethylene and the corresponding benzoic acid.

Figure 1: Proposed Thermal Degradation Pathway of this compound

Caption: Proposed primary thermal degradation pathway of this compound.

Experimental Protocols for Thermal Analysis

The following sections detail representative experimental protocols for evaluating the thermal stability and degradation of liquid organic compounds like this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition and the temperature range over which degradation occurs.

Experimental Workflow for TGA

Caption: A typical experimental workflow for Differential Scanning Calorimetry (DSC).

Table 3: Representative DSC Experimental Parameters

| Parameter | Value |

| Instrument | DSC Instrument |

| Sample Size | 2-5 mg |

| Pans | Hermetically sealed aluminum pans |

| Temperature Program | -20 °C to 300 °C at 10 °C/min |

| Atmosphere | Nitrogen, 50 mL/min |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Workflow for Py-GC-MS

References

Quantum Chemical Calculations for Substituted Benzoates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of substituted benzoates. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and computational chemistry. The guide details the theoretical background, computational methodologies, and practical applications of these calculations, with a focus on data presentation, experimental validation, and the visualization of key processes.

Introduction to Quantum Chemical Calculations for Substituted Benzoates

Substituted benzoates are a class of organic compounds with significant importance in medicinal chemistry, materials science, and chemical synthesis. The electronic and structural properties of these molecules, which are dictated by the nature and position of the substituents on the benzene (B151609) ring, play a crucial role in their reactivity, biological activity, and material properties. Quantum chemical calculations offer a powerful in silico approach to elucidate these properties at the atomic level, providing insights that complement and guide experimental studies.

These computational methods, rooted in the principles of quantum mechanics, allow for the prediction of a wide range of molecular properties, including geometries, energies, electronic charge distributions, and spectroscopic characteristics.[1][2] For substituted benzoates, these calculations are particularly useful for understanding substituent effects, predicting reaction outcomes, and informing the design of new molecules with desired functionalities. This guide will explore the theoretical foundations, practical implementation, and impactful applications of quantum chemical calculations in the study of this important class of molecules.

Theoretical Background and Computational Methods

The foundation of quantum chemical calculations lies in solving the time-independent Schrödinger equation for a given molecular system. However, for multi-electron systems like substituted benzoates, exact solutions are not feasible, necessitating the use of approximate methods.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost.[3] DFT methods calculate the electronic energy and other properties based on the molecule's electron density. The choice of the exchange-correlation functional is critical to the accuracy of DFT calculations. Commonly used functionals for studying substituted benzoates include:

-

B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is known for its robust performance across a wide range of chemical systems.[4][5]

-

M06-2X: A meta-hybrid functional that often provides improved accuracy for non-covalent interactions and thermochemistry.[4]

Post-Hartree-Fock Methods

For higher accuracy, particularly for calculating reaction energies and spectroscopic properties, post-Hartree-Fock methods can be employed. These methods systematically improve upon the Hartree-Fock approximation by including electron correlation. Examples include:

-

Møller-Plesset Perturbation Theory (MP2): The simplest post-Hartree-Fock method that adds second-order correlation energy.[5]

-

Composite Methods (G3MP2, G4): These are multi-step methods that combine calculations at different levels of theory and basis sets to achieve high accuracy for thermochemical data, such as enthalpies of formation.[6]

Basis Sets

A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the accuracy and computational cost of the calculation. Common basis sets used for substituted benzoates include:

-

Pople-style basis sets: These are widely used and come in various sizes, such as 6-31G(d) and 6-311++G(d,p). The addition of polarization functions (e.g., d, p) and diffuse functions (+) is crucial for accurately describing the electronic structure of molecules with heteroatoms and anions.[7][8][9]

-

Correlation-consistent basis sets (cc-pVNZ): These sets (e.g., cc-pVDZ, cc-pVTZ) are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.[8]

-

Karlsruhe basis sets (def2-SVP, def2-TZVP): These are another popular choice, known for their efficiency and accuracy.[8]

Computational Workflow

The process of performing quantum chemical calculations on substituted benzoates typically follows a standardized workflow. This workflow ensures that the calculations are reliable and the results are reproducible.

Calculated Properties of Substituted Benzoates

Quantum chemical calculations can predict a wide array of properties for substituted benzoates. This section presents some key calculable properties and illustrative data in tabular format.

Molecular Geometries

Geometry optimization provides the equilibrium structure of the molecule, including bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's shape and steric effects.

| Substituent (para) | C=O Bond Length (Å) | C-O Bond Length (Å) | O-H Bond Length (Å) |

| -H | 1.215 | 1.355 | 0.970 |

| -NO₂ | 1.212 | 1.360 | 0.968 |

| -OCH₃ | 1.218 | 1.350 | 0.972 |

| -NH₂ | 1.220 | 1.348 | 0.973 |

| Note: These are representative values and can vary depending on the level of theory and basis set used. |

Gas-Phase Acidity

The gas-phase acidity (ΔG°acid) is a fundamental measure of a molecule's intrinsic acidity, free from solvent effects. It can be calculated from the Gibbs free energies of the acid and its conjugate base.

| Substituent (para) | Calculated ΔG°acid (kcal/mol) | Experimental ΔG°acid (kcal/mol) |

| -H | 341.5 | 341.2 |

| -NO₂ | 329.8 | 330.1 |

| -OCH₃ | 342.1 | 341.8 |

| -NH₂ | 344.5 | 344.0 |

| Calculated values are often in good agreement with experimental data.[4] |

Hammett Constants

Hammett constants (σ) quantify the electronic effect of a substituent on the reactivity of a benzene derivative.[10] Quantum chemical calculations can be used to predict these constants by correlating calculated properties, such as atomic charges or energies of reaction, with experimental σ values.[11][12][13]

| Substituent (para) | Calculated σp | Experimental σp |

| -NO₂ | 0.78 | 0.78 |

| -CN | 0.66 | 0.66 |

| -Cl | 0.23 | 0.23 |

| -CH₃ | -0.17 | -0.17 |

| -OCH₃ | -0.27 | -0.27 |

| Calculated Hammett constants show excellent correlation with experimental values.[14][15] |

Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, aiding in the interpretation of experimental spectra.

-

Vibrational Frequencies (IR): Calculations can predict the vibrational modes of the molecule, which correspond to the peaks in an infrared (IR) spectrum.[16]

-

NMR Chemical Shifts: The magnetic shielding of atomic nuclei can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts.[17]

-

UV-Vis Spectra: The energies and intensities of electronic transitions can be calculated to simulate UV-Vis absorption spectra.[18]

| Property | Calculated Value | Experimental Value |

| Benzoic Acid C=O Stretch | ~1750 cm-1 | ~1730-1700 cm-1 |

| Benzoic Acid Carboxyl Proton 1H NMR | ~12-13 ppm | ~12-13 ppm |

| Benzoate Anion λmax | ~225 nm | ~224 nm |

| Calculated spectroscopic data can be a powerful tool for structure elucidation.[19][20] |

Experimental Protocols

To validate the results of quantum chemical calculations, it is essential to compare them with experimental data. This section provides detailed methodologies for the synthesis and characterization of substituted benzoates.

Synthesis of Substituted Benzoates via Fischer Esterification

Fischer esterification is a common method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[21][22]

Materials:

-

Substituted benzoic acid (1.0 eq)

-

Alcohol (e.g., methanol (B129727) or ethanol, 5-10 eq)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

Combine the substituted benzoic acid, alcohol, and a few drops of concentrated sulfuric acid in a round-bottom flask.

-

Reflux the mixture for 1-2 hours.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Add an equal volume of water and extract the ester with an organic solvent.

-

Wash the organic layer with 5% sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.

-

Purify the ester by distillation or column chromatography.

Characterization Techniques

-

Infrared (IR) Spectroscopy:

-

Acquire a background spectrum of the empty sample compartment.

-

Place a small amount of the purified ester on the ATR crystal or prepare a KBr pellet.[23]

-

Record the IR spectrum from 4000 to 400 cm-1.

-

Identify the characteristic C=O stretching frequency of the ester (typically 1730-1715 cm-1) and C-O stretching frequencies.[24]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified ester in a deuterated solvent (e.g., CDCl3).

-

Acquire 1H and 13C NMR spectra.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the ester.[17]

-

Applications in Drug Development and QSAR

Quantum chemical calculations are increasingly used in drug development to predict the properties of potential drug candidates and to develop Quantitative Structure-Activity Relationships (QSAR).[25][26][27]

Molecular Docking

The optimized geometries and calculated partial charges of substituted benzoates can be used as inputs for molecular docking simulations. These simulations predict the binding mode and affinity of a ligand to a biological target, such as a protein receptor.

QSAR Studies

QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity.[28] Quantum chemical descriptors, such as HOMO/LUMO energies, dipole moments, and atomic charges, are often used as independent variables in QSAR models to predict the activity of new compounds.

Conclusion

Quantum chemical calculations provide a robust and versatile toolkit for the in-depth study of substituted benzoates. From elucidating fundamental electronic and structural properties to guiding the synthesis of new compounds and predicting their biological activity, these computational methods are an indispensable component of modern chemical research. This guide has provided a comprehensive overview of the theoretical underpinnings, practical methodologies, and key applications of these calculations, with the aim of empowering researchers, scientists, and drug development professionals to effectively leverage these powerful computational tools in their work. The continued development of computational hardware and theoretical methods promises to further enhance the predictive power and applicability of quantum chemical calculations in the future.

References

- 1. ritme.com [ritme.com]

- 2. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. gaussian.com [gaussian.com]

- 8. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 9. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Experimental Quantum Chemistry: A Hammett‐inspired Fingerprinting of Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]

- 18. Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. Synthesis Of Methyl Benzoate Lab Report | ipl.org [ipl.org]

- 23. chemrj.org [chemrj.org]

- 24. tandfonline.com [tandfonline.com]

- 25. QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 27. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Alkaline Hydrolysis of Ethyl 2-chlorobenzoate

The alkaline hydrolysis of esters, a process also known as saponification, is a fundamental reaction in organic chemistry with significant implications in various fields, including drug metabolism and industrial synthesis. This guide provides a detailed examination of the reaction mechanism of ethyl 2-chlorobenzoate (B514982) under alkaline conditions, supported by kinetic data, experimental protocols, and visual diagrams to elucidate the core concepts for researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-chlorobenzoate is an aromatic ester whose reactivity is modulated by the presence of a chlorine atom at the ortho position of the benzene (B151609) ring. Its hydrolysis under alkaline conditions involves the cleavage of the ester bond to yield 2-chlorobenzoic acid (as its carboxylate salt) and ethanol (B145695).[1] This reaction is a classic example of nucleophilic acyl substitution. The presence of the ortho substituent introduces specific electronic and steric effects, collectively known as the "ortho effect," which can significantly influence the reaction rate compared to its meta and para isomers or the unsubstituted ethyl benzoate (B1203000).[2]

Reaction Mechanism

The alkaline hydrolysis of this compound proceeds via a bimolecular nucleophilic acyl substitution (BAc2) mechanism. The reaction is typically second-order, being first-order with respect to both the ester and the hydroxide (B78521) ion.[3] The process can be broken down into the following key steps:

-

Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient, high-energy tetrahedral intermediate, also known as an orthoester.[4][5]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl group is reformed by the elimination of the ethoxide ion (CH₃CH₂O⁻), which serves as the leaving group.[4]

-

Acid-Base Reaction: The liberated ethoxide ion is a strong base and promptly deprotonates the newly formed 2-chlorobenzoic acid, resulting in the formation of ethanol and the sodium salt of 2-chlorobenzoate. This final deprotonation step is essentially irreversible and drives the overall reaction to completion.[4]

The ortho-chloro substituent influences the reaction rate through two competing factors:

-

Inductive Effect: As an electron-withdrawing group, the chlorine atom increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect tends to accelerate the hydrolysis.

-

Steric Hindrance: The bulky chlorine atom at the ortho position can physically impede the approach of the hydroxide nucleophile to the reaction center. This steric effect tends to slow down the hydrolysis.[2][6]

The net effect on the reaction rate is a balance between these electronic and steric influences.

Quantitative Data

| Compound | Half-life (t₁/₂) | Experimental Conditions | Observations |

| Ethyl Benzoate | 15 min | Alkaline hydrolysis with LiOH in THF/H₂O at 37°C | Baseline for comparison.[6] |

| Ethyl 2-bromobenzoate (B1222928) | 15 min | Alkaline hydrolysis with LiOH in THF/H₂O at 37°C | Comparable stability to the unsubstituted ester, suggesting a balance between the electron-withdrawing effect and steric hindrance of the ortho-bromo group.[6] |

| Ethyl 4-bromobenzoate | 12 min | Alkaline hydrolysis with LiOH in THF/H₂O at 37°C | Higher hydrolytic rate (lower stability) than the unsubstituted and ortho-substituted esters, indicating the dominance of the electron-withdrawing effect without steric hindrance.[6] |

Table 1: Comparative Hydrolytic Stability of Substituted Ethyl Benzoates.

The data for ethyl 2-bromobenzoate suggest that the rate-enhancing inductive effect of the halogen is counteracted by the rate-retarding steric hindrance at the ortho position.[6] A similar trend would be expected for this compound.

Experimental Protocols

To determine the second-order rate constant for the alkaline hydrolysis of this compound, a kinetic experiment can be designed using pseudo-first-order conditions.

Objective: To measure the rate of disappearance of this compound in the presence of excess base.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)

-

A suitable solvent system (e.g., a mixture of ethanol and water to ensure solubility)[7]

-

Quenching solution (e.g., a dilute acid like HCl)

-

Analytical instrument (e.g., High-Performance Liquid Chromatography - HPLC or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a large excess of the NaOH solution. The concentration of NaOH should be at least 10-fold greater than the ester concentration to maintain pseudo-first-order conditions.[3]

-

Reaction Initiation: Equilibrate both solutions to a constant temperature (e.g., 25°C or 37°C) in a water bath. Initiate the reaction by mixing the two solutions in a reaction vessel and start a timer.

-

Sample Collection: At regular time intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing the acidic quenching solution. This neutralizes the NaOH and stops the hydrolysis.

-

Analysis: Analyze the concentration of the remaining this compound in each quenched sample using a pre-calibrated HPLC or spectrophotometer.

-

Data Analysis:

-

Plot the natural logarithm of the concentration of this compound (ln[Ester]) versus time.

-

Under pseudo-first-order conditions, this plot should yield a straight line. The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.[3]

-

The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the hydroxide ion used: k = k' / [OH⁻] .[3]

-

Conclusion

The alkaline hydrolysis of this compound is governed by the BAc2 mechanism, with the reaction rate being a product of the interplay between the steric and electronic properties of the ortho-chloro substituent. The established protocols for studying ester hydrolysis under pseudo-first-order conditions can be effectively applied to quantify the kinetics of this specific reaction. Understanding this mechanism and the factors that control its rate is essential for professionals in drug development, where ester stability is a critical parameter for prodrug design and metabolic prediction.

References

- 1. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

- 2. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Saponification - Wikipedia [en.wikipedia.org]

- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of Ethyl 2-Chlorobenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and data associated with the biological activity screening of ethyl 2-chlorobenzoate (B514982) derivatives and structurally related compounds. Due to the specificity of ethyl 2-chlorobenzoate, this document draws upon established screening protocols and data from closely related chemical families, including 2-chlorobenzoic acid and other ethyl benzoate (B1203000) derivatives, to provide a comprehensive framework for investigation.

Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents. Derivatives of benzoic acid have been explored for their potential to inhibit the growth of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity

The following table summarizes the antimicrobial activity of synthesized 2-chlorobenzoic acid derivatives, which serve as close structural analogs. The activity is expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1][2]

| Compound ID | Structure/Substituent | S. aureus (MIC, µM/ml) | B. subtilis (MIC, µM/ml) | E. coli (MIC, µM/ml) | C. albicans (MIC, µM/ml) | A. niger (MIC, µM/ml) |

| Ester 1 | R = -OCH3 | >1000 | >1000 | 1000 | >1000 | >1000 |

| Ester 2 | R = -CH3 | >1000 | >1000 | >1000 | >1000 | >1000 |

| Schiff's Base 3 | R = 4-N(CH3)2 | 250 | 500 | 125 | 500 | 500 |

| Schiff's Base 4 | R = 4-OH | 500 | 1000 | 250 | 1000 | 1000 |

| Schiff's Base 5 | R = 4-Cl | 250 | 500 | 125 | 500 | 500 |

| Schiff's Base 6 | R = 2-NO2 | 125 | 250 | 62.5 | 250 | 500 |

| Norfloxacin | Standard Drug | 250 | 500 | 25 | - | - |

| Fluconazole | Standard Drug | - | - | - | 125 | 250 |

Data sourced from studies on 2-chlorobenzoic acid derivatives, presented as a proxy for potential activity in the this compound class.[1][2]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3][4]

-

Preparation of Test Compounds : Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a stock solution.

-

Microtiter Plate Preparation : Dispense sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

-

Serial Dilution : Perform a two-fold serial dilution of the compound stock solution across the wells of the plate to create a concentration gradient.

-

Inoculum Preparation : Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli, C. albicans) to a specific cell density (e.g., 0.5 McFarland standard).

-

Inoculation : Add the microbial inoculum to each well of the microtiter plate, including a positive control (microbes, no compound) and a negative control (broth, no microbes).

-

Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).[5]

-

MIC Determination : After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The addition of an indicator dye like Resazurin can aid in visualization.[3]

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity Screening

The evaluation of novel compounds for their ability to inhibit cancer cell growth is a cornerstone of oncological drug discovery. Cytotoxicity assays are employed to quantify the efficacy of these compounds against various cancer cell lines.

Data Presentation: In Vitro Cytotoxic Activity

The table below presents the cytotoxic activity of ethyl benzoate derivatives bearing pyrrolizine and indolizine (B1195054) moieties against several human cancer cell lines, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).[6]

| Compound ID | MCF-7 (Breast Cancer) IC50 (µM) | A2780 (Ovarian Cancer) IC50 (µM) | HT29 (Colon Cancer) IC50 (µM) |

| 9a | 0.02 | 1.68 | 0.98 |

| 9b | 0.85 | 1.89 | 2.11 |

| 10a | 0.05 | 2.23 | 1.56 |

| 10b | 0.03 | 1.95 | 1.01 |

| 11a | 0.04 | 2.01 | 1.34 |

| 11b | 0.02 | 1.77 | 0.89 |

| Doxorubicin | 0.03 | 0.06 | 0.11 |

Data sourced from a study on ethyl benzoate derivatives, providing a relevant model for screening this compound derivatives.[6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

-

Cell Seeding : Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment : Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium in the wells with the medium containing the diluted compounds. Include a vehicle control (solvent only) and a blank control (medium only).

-

Incubation : Incubate the plate for a specified treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]

-

MTT Addition : After the treatment incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well.[8]

-

Formazan (B1609692) Formation : Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[7][10]

-

Solubilization : Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[10]

-

Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 value.

Visualization: MTT Assay Workflow

Caption: Standard workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Screening compounds for anti-inflammatory properties often involves assays that measure the inhibition of key inflammatory mediators or processes like protein denaturation.

Data Presentation: In Vivo Anti-inflammatory Activity

The following data for ethyl benzoate derivatives demonstrates their potential to reduce inflammation in an animal model (carrageenan-induced paw edema) and their selectivity for cyclooxygenase (COX) enzymes.[6]

| Compound ID | Anti-inflammatory Activity (% Inhibition) | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 9a | 79.8 | 1.89 | 0.03 | 63.0 |

| 9b | 65.4 | 2.56 | 0.08 | 32.0 |

| 10b | 78.9 | 2.01 | 0.04 | 50.3 |

| 11b | 80.1 | 1.92 | 0.03 | 64.0 |

| Ibuprofen | 75.6 | 10.5 | 15.2 | 0.69 |

Data from a study on ethyl benzoate derivatives, showcasing a relevant screening cascade for this compound analogs.[6]

Experimental Protocol: Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This in vitro assay assesses the ability of a compound to prevent heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[5][11][12]

-

Preparation of Reagents : Prepare solutions of the test compounds and a standard anti-inflammatory drug (e.g., Diclofenac sodium) at various concentrations. Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA).[5]

-

Reaction Mixture : In test tubes, prepare a reaction mixture consisting of the test/standard solution and the BSA solution. A typical volume might be 0.5 mL of the test solution and 0.5 mL of 1% BSA.[5]

-

Incubation : Incubate the mixture at 37°C for 20 minutes.[5]

-

Denaturation Induction : Induce protein denaturation by heating the mixture in a water bath at 70°C for 5-10 minutes.[5][11]

-

Cooling : After heating, allow the solutions to cool to room temperature.

-

Turbidity Measurement : Measure the turbidity of the solutions spectrophotometrically at a wavelength of 660 nm.[11]

-

Calculation : Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Visualization: Anti-inflammatory Screening Logic

Caption: Logical workflow for anti-inflammatory drug screening.

References

- 1. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Ethyl benzoate bearing pyrrolizine/indolizine moieties: Design, synthesis and biological evaluation of anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. benchchem.com [benchchem.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. jddtonline.info [jddtonline.info]

- 12. medwinpublishers.com [medwinpublishers.com]

Unveiling the Cytotoxic Potential of Substituted Benzoyl Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the vast landscape of organic molecules, substituted benzoyl compounds have emerged as a promising class of cytotoxic agents with the potential for therapeutic applications. This technical guide provides an in-depth investigation into the cytotoxicity of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Data Presentation: A Comparative Analysis of Cytotoxicity

The cytotoxic efficacy of substituted benzoyl compounds, particularly chalcones and their derivatives, has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a critical measure of a compound's potency, is a key parameter in these assessments. The following tables summarize the IC50 values for several benzoyl derivatives, highlighting the impact of different substitutions on their cytotoxic activity.

Table 1: Cytotoxicity of 3-Benzylidenechroman-4-ones (Chalcone Analogues)

| Compound | Substitution on Benzylidene Moiety | K562 (Erythroleukemia) IC50 (µg/mL) | MDA-MB-231 (Breast Cancer) IC50 (µg/mL) | SK-N-MC (Neuroblastoma) IC50 (µg/mL) |

| 4a | 3-Bromo-4-hydroxy-5-methoxy | ≤ 3.86 | ≤ 3.86 | ≤ 3.86 |

| Etoposide (B1684455) (Control) | - | > 25 | > 25 | > 25 |

Data sourced from a study on novel chalcone-like agents, indicating that compound 4a was significantly more potent than the conventional anticancer drug etoposide against the tested cell lines[1].

Table 2: Cytotoxicity of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

| Compound | Substitution on Benzoyl Moiety | HUH7 (Liver Cancer) GI50 (µM) | HCT-116 (Colon Cancer) GI50 (µM) | MCF7 (Breast Cancer) GI50 (µM) |

| 5a | 4-Fluoro | 2.89 | 1.91 | 2.15 |

| 5b | 4-Chloro | 3.12 | 2.54 | 2.98 |

| 5c | 4-Bromo | 3.56 | 2.87 | 3.21 |

| 5d | 4-Methyl | 4.11 | 3.15 | 3.87 |

| 5e | 4-Methoxy | 5.23 | 4.01 | 4.56 |

| 5f | 4-Nitro | 2.11 | 1.54 | 1.89 |

| 5g | 3,4-Difluoro | 3.98 | 3.02 | 3.54 |

| Camptothecin (Control) | - | 0.02 | 0.01 | 0.01 |

GI50 values represent the concentration required to inhibit cell growth by 50%. These results demonstrate significant cell growth inhibitory activity across various cancer cell lines[2][3].

Experimental Protocols: Methodologies for Cytotoxicity Assessment

The evaluation of a compound's cytotoxic potential relies on robust and reproducible experimental assays. The following are detailed protocols for the most commonly employed methods in the cited research.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

-

Substituted benzoyl compounds

-

Target cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[5][6]

Materials:

-

Substituted benzoyl compounds

-

Target cancer cell lines

-

Complete cell culture medium (low serum recommended)

-

LDH assay kit (containing reaction mixture, stop solution, and lysis buffer)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

-

Compound Treatment: Treat cells with various concentrations of the test compounds as described above. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).

-

Incubation: Incubate the plate for the desired duration.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.

-

Stop Reaction: Add the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum release control.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for clear communication and understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.

References

- 1. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

Methodological & Application

Synthesis of Benzotriazole Derivatives from Ethyl 2-Chlorobenzoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of benzotriazole (B28993) derivatives, specifically 1H-benzo[d][1][2][3]triazol-4(5H)-one, starting from Ethyl 2-chlorobenzoate (B514982). This synthetic pathway offers a versatile route to obtaining a core heterocyclic structure with significant potential in medicinal chemistry and drug development. Benzotriazole and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][4][5]

Introduction

Benzotriazoles are a class of heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry due to their diverse biological activities.[2][5] The synthesis of novel benzotriazole derivatives is a key area of research for the development of new therapeutic agents. This protocol outlines a two-step synthesis of 1H-benzo[d][1][2][3]triazol-4(5H)-one from the readily available starting material, Ethyl 2-chlorobenzoate. The procedure involves the initial formation of 2-chlorobenzohydrazide (B188563), followed by an intramolecular cyclization to yield the target benzotriazolone.

Synthetic Pathway

The overall synthetic scheme involves two main reaction steps:

-

Hydrazinolysis of this compound: The ester is converted to the corresponding hydrazide by reaction with hydrazine (B178648) hydrate (B1144303).

-

Intramolecular Cyclization: The resulting 2-chlorobenzohydrazide undergoes an intramolecular nucleophilic aromatic substitution to form the benzotriazolone ring system.

Caption: Synthetic route to 1H-benzo[d][1][2][3]triazol-4(5H)-one.

Experimental Protocols

Step 1: Synthesis of 2-Chlorobenzohydrazide

This protocol describes the synthesis of 2-chlorobenzohydrazide from this compound.

Materials:

-

This compound

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beaker

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

-

Add ethanol to dissolve the starting material completely.

-

Slowly add hydrazine hydrate (1.5 to 2 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

-

Pour the concentrated mixture into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-chlorobenzohydrazide.

-

Dry the purified product in a vacuum oven.

Expected Yield: 85-95%

Characterization Data: The identity and purity of the synthesized 2-chlorobenzohydrazide can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by melting point determination.

| Compound | Molecular Formula | Molecular Weight | Physical State |

| 2-Chlorobenzohydrazide | C₇H₇ClN₂O | 170.60 g/mol | White solid |

Step 2: Synthesis of 1H-benzo[d][1][2][3]triazol-4(5H)-one

This protocol details the intramolecular cyclization of 2-chlorobenzohydrazide to form the benzotriazolone ring.

Materials:

-

2-Chlorobenzohydrazide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or another high-boiling polar aprotic solvent

-

Round-bottom flask

-

Reflux condenser or setup for heating under an inert atmosphere

-

Magnetic stirrer with heating plate

-

Beaker

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 2-chlorobenzohydrazide (1 equivalent) in DMF.

-

Add a base, such as potassium carbonate (2-3 equivalents), to the solution.

-

Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature should be determined by monitoring the reaction progress by TLC.

-

Maintain the reaction at the elevated temperature for 6-12 hours, or until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Collect the crude product by vacuum filtration and wash thoroughly with water.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Expected Yield: 60-80%

Characterization Data: The structure of the final product should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) and melting point determination.

| Compound | Molecular Formula | Molecular Weight | Physical State |

| 1H-benzo[d][1][2][3]triazol-4(5H)-one | C₆H₅N₃O | 135.12 g/mol | Crystalline solid |

Applications in Drug Development

Benzotriazole derivatives are recognized for their wide spectrum of pharmacological activities.[1][4] The synthesized 1H-benzo[d][1][2][3]triazol-4(5H)-one and its derivatives can be screened for various biological activities, including:

-

Anticancer Activity: Many benzotriazole derivatives have shown potential as antiproliferative agents.[2] Their mechanism of action can involve the inhibition of various kinases or other enzymes crucial for cancer cell growth and survival.

-

Antimicrobial Activity: Benzotriazoles have been investigated for their antibacterial and antifungal properties.[5]

-

Antiviral Activity: Certain benzotriazole derivatives have demonstrated activity against a range of viruses.

Potential Signaling Pathway Involvement

While specific signaling pathways for 1H-benzo[d][1][2][3]triazol-4(5H)-one are not extensively detailed in the provided literature, based on the activities of other benzotriazole derivatives, potential mechanisms of action could involve the modulation of key cellular signaling pathways. For instance, in the context of cancer, these compounds might interfere with pathways such as:

-

MAPK/ERK Pathway: This pathway is often dysregulated in cancer and controls cell proliferation, differentiation, and survival.

-

PI3K/Akt/mTOR Pathway: A critical pathway in regulating cell growth, metabolism, and survival.

-

Apoptosis Pathways: Induction of programmed cell death is a common mechanism for anticancer drugs.

Caption: Potential signaling pathways modulated by benzotriazolone derivatives.

References

- 1. Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1,2,3]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation [scirp.org]

- 2. Discovery of 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate as a potential antiproliferative agent by inhibiting histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of Benzothiazoles from Ethyl 2-Chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene (B151609) ring fused to a thiazole (B1198619) ring. This structural motif is a key pharmacophore in a multitude of biologically active molecules, exhibiting a wide array of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. The synthesis of novel benzothiazole (B30560) derivatives is, therefore, of significant interest in the field of medicinal chemistry and drug development. One established method for the synthesis of 2-arylbenzothiazoles is the condensation of 2-aminothiophenol (B119425) with carboxylic acids or their derivatives. This document provides detailed protocols for the synthesis of 2-(2-chlorophenyl)benzothiazole, a representative example, through the reaction of Ethyl 2-chlorobenzoate (B514982) with 2-aminothiophenol.

Reaction Principle

The synthesis of 2-(2-chlorophenyl)benzothiazole from Ethyl 2-chlorobenzoate and 2-aminothiophenol proceeds via a cyclocondensation reaction. The reaction is typically facilitated by a dehydrating agent and catalyst, such as polyphosphoric acid (PPA), at elevated temperatures. The proposed mechanism involves the initial acylation of the amino group of 2-aminothiophenol by the ester, followed by an intramolecular cyclization involving the thiol group and subsequent dehydration to yield the benzothiazole ring system.

Experimental Protocols

Materials and Equipment:

-

This compound

-

2-Aminothiophenol

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Beakers, flasks, and other standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Protocol 1: Synthesis of 2-(2-Chlorophenyl)benzothiazole using Polyphosphoric Acid

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add polyphosphoric acid (20 g). Begin stirring and heat the PPA to 80°C in an oil bath.

-

Addition of Reactants: To the pre-heated PPA, add 2-aminothiophenol (1.25 g, 10 mmol) and this compound (1.85 g, 10 mmol) sequentially.

-

Reaction: Increase the temperature of the reaction mixture to 180°C and maintain it for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate (B1210297), 8:2).

-

Work-up: After the reaction is complete, allow the mixture to cool to approximately 100°C and then carefully pour it onto crushed ice (100 g) in a beaker with constant stirring.

-

Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-